molecular formula C10H12BrNO B11712769 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine

3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No.: B11712769
M. Wt: 242.11 g/mol
InChI Key: RJOVWEXDDXVTQK-UHFFFAOYSA-N
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Description

3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position and a tetrahydro-2H-pyran-4-yl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine typically involves the bromination of 5-(tetrahydro-2H-pyran-4-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The tetrahydro-2H-pyran-4-yl group can undergo oxidation to form corresponding lactones or other oxidized products.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted pyridines, lactones, and piperidine derivatives depending on the type of reaction and reagents used.

Scientific Research Applications

3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydro-2H-pyran-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied.

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-N-(tetrahydro-2H-thiopyran-4-yl)benzamide
  • 4-Bromotetrahydropyran
  • 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine

Comparison: 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine is unique due to the specific positioning of the bromine and tetrahydro-2H-pyran-4-yl groups on the pyridine ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a thiopyran ring in 3-Bromo-5-chloro-N-(tetrahydro-2H-thiopyran-4-yl)benzamide may confer different electronic properties and reactivity patterns .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-5-(oxan-4-yl)pyridine

InChI

InChI=1S/C10H12BrNO/c11-10-5-9(6-12-7-10)8-1-3-13-4-2-8/h5-8H,1-4H2

InChI Key

RJOVWEXDDXVTQK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CN=C2)Br

Origin of Product

United States

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